7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction leads to significant alterations in cell cycle progression, potentially inducing apoptosis within cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a critical biochemical pathway in cellular replication. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death or apoptosis .
Pharmacokinetics
The compound’s structure, characterized by infrared and mass spectroscopy, 1h nmr, elemental analyses, and single crystal x-ray diffraction , suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound exhibits significant inhibitory activity against certain cancer cell lines, such as K562 and MKN45 . It has been shown to have superior cytotoxic activities against these cell lines, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit significant inhibitory activity against certain cancer cell lines This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits the growth of these cells
Cellular Effects
It has been found to significantly inhibit the growth of certain cancer cell lines This suggests that it may influence cell function in a way that inhibits cell growth
Molecular Mechanism
It is known to inhibit the growth of certain cancer cell lines , suggesting that it may bind to certain biomolecules, inhibit or activate certain enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 5-amino-1H-pyrazole with an appropriate diketone, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine
- 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP)
Uniqueness
Compared to similar compounds, 7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of the ethylpiperazine moiety, which enhances its binding affinity and selectivity towards specific molecular targets .
Properties
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5/c1-3-26-9-11-27(12-10-26)16-13-14(2)24-19-17(15-7-5-4-6-8-15)18(20(21,22)23)25-28(16)19/h4-8,13H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYCOCREIHVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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